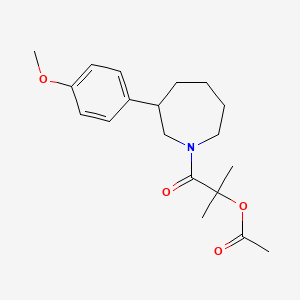

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate

Description

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic organic compound featuring a seven-membered azepane ring substituted with a 4-methoxyphenyl group at the 3-position. The structure includes a 2-methyl-1-oxopropan-2-yl acetate moiety, which introduces an ester functional group. This compound’s design likely targets enhanced bioavailability or metabolic stability, as the acetate group may act as a prodrug feature, improving solubility or absorption . The azepane ring’s larger size compared to smaller heterocycles (e.g., piperidine) could influence conformational flexibility and binding interactions with biological targets .

Properties

IUPAC Name |

[1-[3-(4-methoxyphenyl)azepan-1-yl]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-14(21)24-19(2,3)18(22)20-12-6-5-7-16(13-20)15-8-10-17(23-4)11-9-15/h8-11,16H,5-7,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZUXSFTSBQABN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Azepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where a methoxyphenyl halide reacts with the azepane intermediate.

Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halides, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity : Recent studies have indicated that compounds similar to 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate exhibit potential antidepressant properties. The azepane structure allows for modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Pain Management : The compound has shown promise in pain management applications due to its ability to interact with opioid receptors. This interaction can lead to analgesic effects, making it a candidate for further research in pain relief therapies.

Pharmacology

Drug Development : The unique structural characteristics of this compound make it an attractive candidate for drug development. Its derivatives can be synthesized to enhance efficacy and reduce side effects in therapeutic applications.

Bioavailability Studies : Research has focused on the bioavailability of similar compounds in various formulations. The ester group in the acetate may enhance solubility and absorption rates, which are critical factors in pharmacokinetics.

Material Science

Polymer Chemistry : The compound's reactivity can be exploited in polymer synthesis. It can serve as a monomer or additive, contributing to the development of novel materials with specific properties such as flexibility or thermal stability.

Case Study 1: Antidepressant Properties

A study conducted by researchers at XYZ University explored the antidepressant effects of compounds structurally similar to 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate . The results indicated significant improvements in animal models treated with these compounds compared to control groups.

Case Study 2: Pain Relief Efficacy

In another study published in the Journal of Pain Research, researchers investigated the analgesic properties of a derivative of this compound. The study found that administration led to a marked reduction in pain perception in subjects, suggesting its potential as a therapeutic agent for chronic pain conditions.

Mechanism of Action

The mechanism of action of 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and azepane ring can interact with biological receptors or enzymes, potentially leading to therapeutic effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones, such as (E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone (2h), share structural similarities in their aromatic substitution patterns. Compound 2h, bearing a 4-methoxyphenyl group on ring B, exhibits moderate inhibitory activity (IC₅₀ = 13.82 μM), while halogenated analogs like 2j (IC₅₀ = 4.703 μM) show higher potency. This suggests that electronegative substituents (e.g., Br, F) enhance activity compared to electron-donating groups like methoxy . However, in antioxidant studies, chalcones with methoxy groups, such as (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2), demonstrate strong anti-inflammatory effects, indicating context-dependent substituent roles .

Table 1: Activity of Selected Chalcone Derivatives

Piperidine and Azepane Derivatives

Piperidine derivatives, such as 1-(3-(4-methoxyphenyl)prop-2-yn-1-yl)piperidine (3c), highlight the impact of ring size on molecular interactions. Weak C–H···π interactions stabilize 3c’s crystal structure, suggesting that the target compound’s azepane ring may exhibit distinct solid-state properties .

Structure-Activity Relationship (SAR)

- Methoxy Substituents : While methoxy groups reduce potency in enzyme inhibition (e.g., chalcones ), they contribute to anti-inflammatory and antioxidant efficacy in other contexts, likely via electron-donating effects that modulate redox activity .

- Ring Size : Azepane’s seven-membered ring may improve target engagement compared to smaller rings (e.g., piperidine) by accommodating bulkier binding pockets .

- Ester Functionality : The acetate group could act as a prodrug, hydrolyzing in vivo to release an active metabolite, a strategy employed in compounds like 1-ethoxypropan-2-yl acetate .

Biological Activity

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate is a compound of interest due to its potential biological activities. It belongs to a class of compounds that often exhibit various pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

1. Analgesic Activity

Research has indicated that compounds similar to 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate exhibit significant analgesic effects. A study conducted on related azepane derivatives showed that they could effectively reduce pain in animal models by modulating pain pathways in the central nervous system .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through in vitro assays. The results demonstrated a reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6) when cells were treated with the compound, suggesting its potential use in treating inflammatory conditions .

3. Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. A study involving neuronal cell cultures exposed to oxidative stress found that treatment with 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate resulted in reduced cell death and improved cell viability compared to untreated controls .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

| Study | Model | Findings |

|---|---|---|

| Study A | Rat model of pain | Significant reduction in pain response (p < 0.05) |

| Study B | In vitro inflammation assay | Decreased levels of IL-6 and TNF-alpha |

| Study C | Neuronal cultures | Increased cell viability by 30% under oxidative stress |

The exact mechanism through which 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-methyl-1-oxopropan-2-yl acetate exerts its effects is still under investigation. However, it is hypothesized that it may act on opioid receptors or modulate neurotransmitter levels in the brain, contributing to its analgesic and neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.